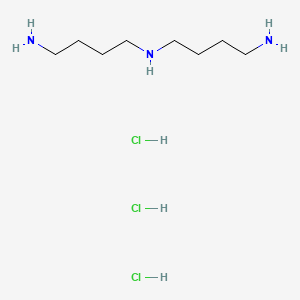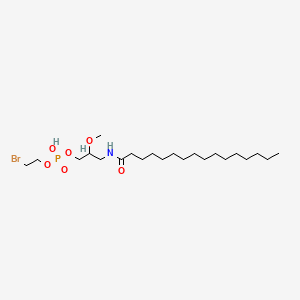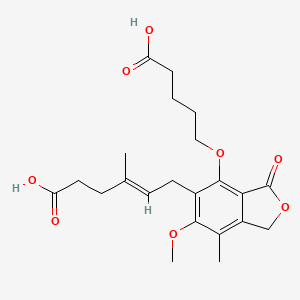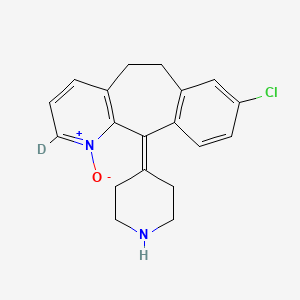
sym-Homo Spermidine Trihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sym-Homo Spermidine Trihydrochloride is a chemical compound with the molecular formula C8H21N3 . It is an analogue of Spermidine and is used as an antineoplastic . It plays an important role in the regulation of cellular proliferation and differentiation .
Synthesis Analysis
Spermidine can be biosynthesized from L-homoserine and putrescine using an engineered Escherichia coli with an NADPH self-sufficient system . This novel pathway provides a green alternative method for the efficient synthesis of spermidine .Molecular Structure Analysis
The molecular weight of sym-Homo Spermidine Trihydrochloride is 272.68 g/mol . Its molecular structure can be represented by the SMILES notation: [2H]C([2H])(CCCNCCCC([2H])([2H])N)N .Chemical Reactions Analysis
Spermidine, a natural autophagy inducer, has a variety of health effects, such as antitumor, antiaging, anti-inflammation, cardiovascular protection, and neuromodulation . It specifically interferes with the tumor cell cycle, resulting in the inhibition of tumor cell proliferation and suppression of tumor growth .Physical And Chemical Properties Analysis
Sym-Homo Spermidine Trihydrochloride is soluble in water . It has a molecular weight of 272.68 g/mol .Aplicaciones Científicas De Investigación
Biosynthesis of Spermidine
Spermidine is an important polyamine that can be used for the synthesis of various bioactive compounds in the food and pharmaceutical fields . A novel efficient whole-cell biocatalytic method with an NADPH self-sufficient cycle for spermidine biosynthesis was designed and constructed by co-expressing homoserine dehydrogenase (HSD), carboxyspermidine dehydrogenase (CASDH), and carboxyspermidine decarboxylase (CASDC) .
Therapeutic Agent for Ocular Diseases
Spermidine has the potential to become a promising therapeutic agent to treat ocular diseases such as glaucoma, optic nerve injury, age-related macular degeneration (AMD), cataracts, dry eye syndrome, and bacterial keratitis .
Anti-Aging Properties
Spermidine is well-known as an anti-aging agent and exerts several protective effects . Numerous studies on human and animal models have shown it to delay the aging of the whole organism and extend the median lifespan .
Autophagy Induction
Spermidine plays a crucial role in autophagy induction . Autophagy is a cellular process that helps maintain cellular homeostasis by removing unnecessary or dysfunctional components.
Anti-Inflammation and Anti-Oxidation
Spermidine exhibits broad properties like anti-inflammation and anti-oxidation . These properties make it beneficial in managing various health conditions associated with inflammation and oxidative stress.
Cell Proliferation Activation
Spermidine is involved in cell proliferation activation . This makes it crucial in processes such as wound healing, tissue regeneration, and immune response.
Mecanismo De Acción
Target of Action
sym-Homo Spermidine Trihydrochloride is an analogue of Spermidine . Spermidine is a polyamine compound found in ribosomes and living tissues, having various metabolic functions within organisms . It plays roles in regulating synaptic plasticity, promoting autophagy, and alleviating oxidative stress in the nervous system .
Mode of Action
It’s known that spermidine, the compound it’s an analogue of, has a role in maintaining the homeostasis of the intracellular environment . It can stabilize biomolecules and promote cell growth by combining with negatively charged DNA and RNA .
Biochemical Pathways
Spermidine is synthesized from putrescine by spermidine synthase . It is a precursor to other polyamines, such as spermine and its structural isomer thermospermine . Spermidine regulates biological processes, such as Ca2+ influx by glutamatergic N-methyl-D-aspartate receptor (NMDA receptor), which has been associated with nitric oxide synthase (NOS) and cGMP/PKG pathway activation and a decrease of Na+, K±ATPase activity in cerebral cortex synaptosomes .
Pharmacokinetics
It’s known that it’s a solid compound and soluble in methanol and water , which could potentially influence its bioavailability.
Result of Action
Spermidine, the compound it’s an analogue of, is a longevity agent in mammals due to various mechanisms of action, including inflammation reduction, lipid metabolism, and regulation of cell growth, proliferation, and death . It’s also known to have neuroprotective effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of sym-Homo Spermidine Trihydrochloride. For instance, stable isotope-labeled compounds like this are used as environmental pollutant standards for the detection of air, water, soil, sediment, and food . The compound’s physical and chemical properties may be affected by its isotopic labeling .
Safety and Hazards
Direcciones Futuras
Spermidine has been a hot topic in the field of food processing, and current research findings suggest that spermidine-rich foods may be used in intervention and prevention of age-related diseases . Chemically modified derivatives of spermidine hold great potential for prognostic, diagnostic, and therapeutic applications against various malignancies .
Propiedades
IUPAC Name |
N'-(4-aminobutyl)butane-1,4-diamine;trihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H21N3.3ClH/c9-5-1-3-7-11-8-4-2-6-10;;;/h11H,1-10H2;3*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPPINREBNQPGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNCCCCN)CN.Cl.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H24Cl3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-(4-Aminobutyl)-1,4-butanediamine3hcl | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










